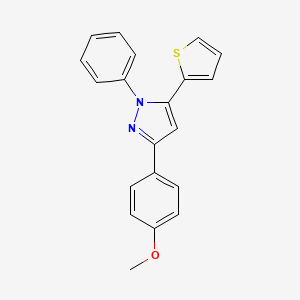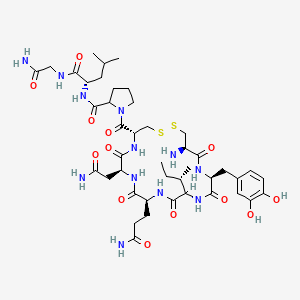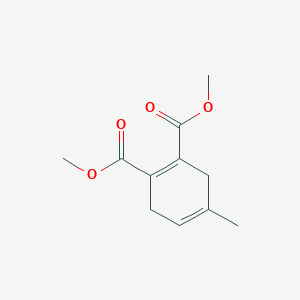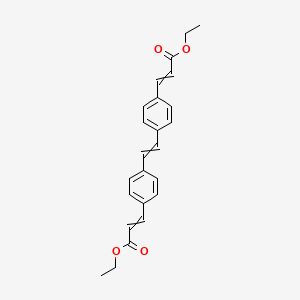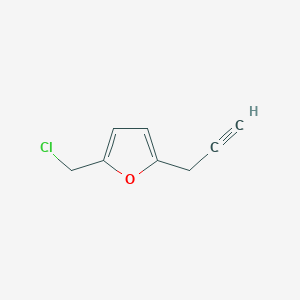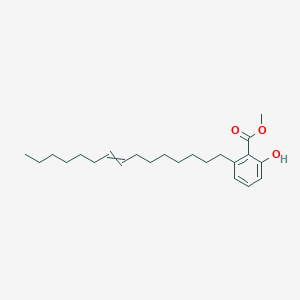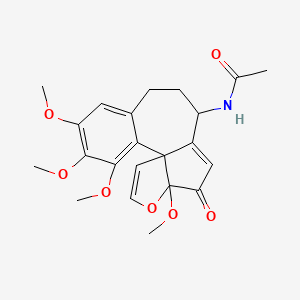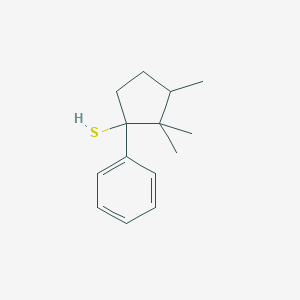
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol is an organic compound that belongs to the class of thiols. Thiols are characterized by the presence of a sulfhydryl (-SH) group attached to a carbon atom. This compound features a cyclopentane ring substituted with three methyl groups and a phenyl group, making it a unique and structurally complex molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.
Introduction of Methyl Groups: Methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Phenyl Group: The phenyl group can be introduced through Friedel-Crafts alkylation using benzene and a suitable alkyl halide.
Introduction of the Thiol Group: The thiol group can be introduced by reacting the corresponding alkyl halide with thiourea, followed by hydrolysis to yield the thiol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides
Reduction: Hydrocarbons
Substitution: Alkylated products
科学的研究の応用
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving thiol-based redox reactions and enzyme inhibition.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol involves its thiol group, which can interact with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
- 2,2,3-Trimethyl-1-pentanol
- 2,2,3-Trimethylpentane
- Cyclopentanethiol
Uniqueness
2,2,3-Trimethyl-1-phenylcyclopentane-1-thiol is unique due to its combination of a cyclopentane ring, multiple methyl groups, a phenyl group, and a thiol group. This structural complexity provides distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
61067-18-3 |
|---|---|
分子式 |
C14H20S |
分子量 |
220.38 g/mol |
IUPAC名 |
2,2,3-trimethyl-1-phenylcyclopentane-1-thiol |
InChI |
InChI=1S/C14H20S/c1-11-9-10-14(15,13(11,2)3)12-7-5-4-6-8-12/h4-8,11,15H,9-10H2,1-3H3 |
InChIキー |
YLIUDDYLZHRGRW-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1(C)C)(C2=CC=CC=C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
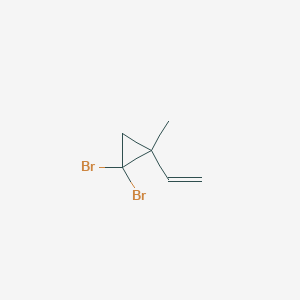
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
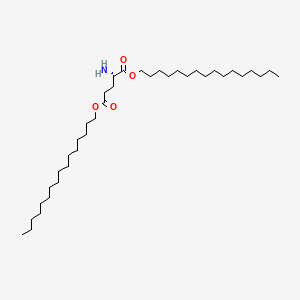
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)
